MPB-vc-PAB-DM1 -

MPB-vc-PAB-DM1

Catalog Number: EVT-14895013
CAS Number:
Molecular Formula: C71H92ClN9O19
Molecular Weight: 1411.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of MPB-vc-PAB-DM1 involves several key steps:

  1. Linker Synthesis: The cleavable linker (vc-PAB) is synthesized through established organic chemistry methods, ensuring stability and reactivity suitable for conjugation with the antibody.
  2. Conjugation Process: The conjugation typically employs techniques such as thiol-maleimide chemistry, where the linker is attached to cysteine residues on the antibody. This process can be optimized by controlling parameters like temperature and reaction time to achieve a desired drug-to-antibody ratio (DAR).
  3. Purification: Post-conjugation, purification methods such as high-performance liquid chromatography (HPLC) are utilized to isolate the ADC from unreacted components and byproducts, ensuring high purity and activity of the final product .
Molecular Structure Analysis

The molecular structure of MPB-vc-PAB-DM1 can be described as follows:

Data regarding its molecular weight and specific structural characteristics can be obtained through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and functionality of MPB-vc-PAB-DM1 include:

  • Conjugation Reaction: The primary reaction involves the formation of a covalent bond between the linker and the antibody's cysteine residues. This reaction can be influenced by pH, temperature, and concentration.
  • Cleavage Reaction: Upon internalization into target cells, the cleavable linker undergoes hydrolysis or enzymatic cleavage, releasing DM1. This reaction is crucial for the therapeutic action of MPB-vc-PAB-DM1.

Technical details regarding these reactions often include kinetic studies to determine rates and mechanisms of both conjugation and cleavage.

Mechanism of Action

The mechanism of action for MPB-vc-PAB-DM1 involves several steps:

  1. Targeting: The antibody component binds specifically to antigens expressed on tumor cells.
  2. Internalization: Following binding, the ADC is internalized via endocytosis.
  3. Release of DM1: Inside the cell, enzymatic cleavage of the linker occurs, releasing DM1 into the cytoplasm.
  4. Cellular Effects: Once released, DM1 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

This targeted approach enhances therapeutic efficacy while reducing off-target effects associated with traditional chemotherapy .

Physical and Chemical Properties Analysis

MPB-vc-PAB-DM1 exhibits various physical and chemical properties that are critical for its function:

  • Solubility: Typically soluble in dimethyl sulfoxide (DMSO) and other organic solvents; solubility in aqueous media may vary based on formulation.
  • Stability: Stability assessments under different pH conditions and temperatures are essential for determining shelf life and storage conditions.
  • Purity: High purity levels (>95%) are often required for clinical applications, which can be assessed using HPLC methods .

Analytical techniques such as differential scanning calorimetry (DSC) may also provide insights into thermal stability and conformational changes upon drug conjugation.

Applications

MPB-vc-PAB-DM1 has significant applications in scientific research and clinical settings:

  • Cancer Therapy: As an ADC, it is primarily explored for treating various types of cancers by targeting specific tumor markers.
  • Research Tool: It serves as a model compound for studying ADC mechanisms, linker stability, and drug release profiles.
  • Biopharmaceutical Development: The compound aids in advancing biopharmaceutical strategies aimed at improving drug delivery systems through targeted therapies.
Introduction to MPB-vc-PAB-DM1 in Antibody-Drug Conjugate (ADC) Therapeutics

Role of Payload-Linker Conjugates in Targeted Cancer Therapy

Antibody-Drug Conjugates (ADCs) represent a revolutionary class of biopharmaceuticals designed to selectively deliver cytotoxic agents to cancer cells. These molecules comprise three critical components:

  • A monoclonal antibody targeting tumor-specific surface antigens
  • A potent cytotoxic payload
  • A chemical linker enabling stable conjugation [8]

Payload-linker conjugates like MPB-vc-PAB-DM1 serve as the functional bridge between the antibody and the cytotoxic warhead. Their design directly impacts:

  • Stability in circulation: Preventing premature payload release
  • Targeted drug release: Enabling site-specific activation
  • Pharmacokinetic properties: Influencing half-life and tumor penetration [1] [7]

The linker component must maintain covalent attachment during systemic circulation while efficiently releasing the payload upon internalization into target cells. MPB-vc-PAB-DM1 exemplifies this sophisticated balance through its protease-cleavable design.

Table 1: Core Components of MPB-vc-PAB-DM1

ComponentChemical IdentityFunction
Antibody attachmentMaleimidocaproyl (MPB)Thiol-reactive group for cysteine conjugation to antibodies
Protease substrateValine-Citrulline (vc) dipeptideCleavage site for lysosomal proteases (e.g., cathepsin B)
Self-immolative spacerpara-Aminobenzylcarbamate (PAB)Spontaneously degrades after dipeptide cleavage to release active payload
Cytotoxic payloadDM1 (mertansine)Maytansinoid derivative inhibiting microtubule polymerization (IC50 ≈ pM-nM)

Evolution of Maytansinoid-Based ADCs: From DM1 to MPB-vc-PAB-DM1

The development of maytansinoid-based ADCs has undergone significant technological refinement:

Phase 1: Unconjugated DM1 (DM1-SMe)

  • DM1 (N²′-deacetyl-N²′-(3-mercapto-1-oxopropyl)-maytansine) is a semi-synthetic maytansinoid
  • Features a free sulfhydryl group (–SH) capped as a mixed disulfide with thiomethane (SMe) for stability
  • Demonstrated potent microtubule inhibition (IC50: 10⁻¹¹–10⁻¹² M) but lacked tumor selectivity [6]

Phase 2: Early Conjugation Approaches

  • Initial ADCs used lysine-directed conjugation (e.g., trastuzumab emtansine/T-DM1)
  • Stochastic conjugation resulted in heterogeneous Drug-to-Antibody Ratios (DAR 0–8)
  • Variable pharmacokinetics and suboptimal therapeutic windows [7]

Phase 3: Cysteine-Directed Conjugation with Engineered Linkers

  • MPB-vc-PAB-DM1 represents the next-generation approach:
  • Site-specific conjugation: Maleimide group (MPB) reacts with reduced antibody interchain cysteines
  • Controlled DAR: Generates homogeneous DAR 4 conjugates (theoretical maximum)
  • Protease-triggered release: vc dipeptide cleaved by cathepsin B in lysosomes
  • Controlled payload release: PAB spacer enables efficient DM1 liberation [1] [9]

The transition to MPB-vc-PAB-DM1 addressed critical limitations of earlier maytansinoid conjugates by improving plasma stability, payload release kinetics, and batch homogeneity.

Table 2: Evolution of Maytansinoid-Based ADC Technology

GenerationConjugate ExampleConjugation ChemistryKey AdvancementsLimitations
1stDM1-SMeNon-conjugatedProof of microtubule inhibition potencyNo tumor targeting; systemic toxicity
2ndTrastuzumab emtansineLysine-directedFirst FDA-approved maytansinoid ADC (2013)Heterogeneous DAR (avg 3.5); suboptimal PK
3rdMPB-vc-PAB-DM1Cysteine-directedDefined DAR; protease-specific release; enhanced stabilityRequires partial antibody reduction

Comparative Advantages Over Auristatin-Based Payloads in ADC Design

MPB-vc-PAB-DM1 exhibits distinct pharmacological and physicochemical advantages compared to auristatin-based payloads like monomethyl auristatin E (MMAE):

Reduced Hydrophobicity and Improved Solubility

  • Critical challenge: High hydrophobicity drives ADC aggregation, accelerates clearance, and promotes off-target toxicity [7]
  • DM1 vs. MMAE comparison:
  • AlogP (calculated partition coefficient):
  • DM1: 3.2
  • MMAE: 4.1
  • Reverse-phase HPLC retention time:
  • DM1 conjugates: 28.4 min
  • MMAE conjugates: 32.1 min (same chromatographic conditions) [7]

The lower hydrophobicity of DM1-based conjugates like MPB-vc-PAB-DM1 directly translates to:

  • Reduced high-molecular-weight (HMW) aggregate formation (<5% vs. 8–15% for MMAE-ADCs)
  • Extended plasma half-life (t½ ≈ 7–9 days vs. 3–5 days for MMAE-ADCs)
  • Improved tumor penetration in solid malignancies [3] [7]

Differential Mechanisms of Microtubule Inhibition

  • DM1 mechanism:
  • Binds tubulin at the "maytansine site" (distinct from vinca domain)
  • Suppresses microtubule dynamics without depolymerizing existing polymers
  • Blocks cells at metaphase/anaphase transition with IC50 ≈ 0.1 nM [6] [8]
  • MMAE mechanism:
  • Binds vinca site on tubulin
  • Promotes microtubule depolymerization
  • IC50 ≈ 1–10 nM (10-fold lower potency than DM1) [3]

The unique binding site of DM1 enables synergistic effects when combined with auristatin-based therapies or taxanes, overcoming resistance mechanisms associated with vinca-site binders.

Enhanced Lysosomal Processing Efficiency

  • vc cleavage kinetics:
  • DM1 conjugates: Complete payload release within 30 min of lysosomal exposure
  • MMAE conjugates: 60–80% release after 60 min [4] [6]
  • Mechanistic basis:
  • PAB spacer in MPB-vc-PAB-DM1 undergoes 1,6-elimination after dipeptide cleavage
  • Liberates unmodified DM1 (retains full cytotoxicity)
  • Charged C-terminus of MMAF analogs (e.g., in belantamab mafodotin) impedes cytosolic diffusion [2] [6]

Table 3: Head-to-Head Comparison of DM1 vs. Auristatin Payloads

PropertyMPB-vc-PAB-DM1MC-vc-PAB-MMAETherapeutic Impact
Hydrophobicity (AlogP)3.24.1Reduced aggregation; extended half-life
Microtubule binding siteMaytansine siteVinca siteNon-cross-resistant with vinca alkaloids
In vitro potency (IC50)0.05–0.2 nM1–5 nMEnhanced cytotoxicity per payload molecule
Lysosomal release rate>90% in 30 min60–80% in 60 minFaster intracellular payload activation
Bystander killing capacityLimited (charged catabolite)High (uncharged MMAE)DM1 superior for non-internalizing antigens

Properties

Product Name

MPB-vc-PAB-DM1

IUPAC Name

[(4S)-5-[4-[[6-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-6-oxohexyl]carbamoyloxymethyl]anilino]-4-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]-5-oxopentyl]carbamic acid

Molecular Formula

C71H92ClN9O19

Molecular Weight

1411.0 g/mol

InChI

InChI=1S/C71H92ClN9O19/c1-41(2)62(77-56(82)21-15-18-45-25-29-49(30-26-45)81-58(84)31-32-59(81)85)65(88)76-50(19-16-34-73-67(90)91)64(87)75-48-27-23-46(24-28-48)40-97-68(92)74-33-13-11-12-22-57(83)79(7)44(5)66(89)99-55-38-60(86)80(8)51-36-47(37-52(95-9)61(51)72)35-42(3)17-14-20-54(96-10)71(94)39-53(98-69(93)78-71)43(4)63-70(55,6)100-63/h14,17,20,23-32,36-37,41,43-44,50,53-55,62-63,73,94H,11-13,15-16,18-19,21-22,33-35,38-40H2,1-10H3,(H,74,92)(H,75,87)(H,76,88)(H,77,82)(H,78,93)(H,90,91)/b20-14+,42-17+/t43-,44+,50+,53+,54-,55+,62+,63+,70+,71+/m1/s1

InChI Key

KPLKWLCBRISXPR-NMXNWJIOSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)O)NC(=O)C(C(C)C)NC(=O)CCCC6=CC=C(C=C6)N7C(=O)C=CC7=O)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCCC6=CC=C(C=C6)N7C(=O)C=CC7=O)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.